N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide

Conformational analysis NMR spectroscopy X-ray crystallography

Standardizing CNS scaffold studies requires a defined conformational baseline. This 1,4-diazepane dicarboxamide provides a documented N-phenyl substituted reference. - **Differentiation:** Characterized intramolecular π-stacking & twist-boat ring geometry; serves as a matched negative control for orexin receptor assays lacking heteroaryl pharmacophores. - **Specifications:** Minimum 95% purity; molecular formula C19H22N4O2; MW 338.4 g/mol. - **Logistics:** White to off-white solid. Reliable reference for HPLC method development and scaffold optimization campaigns.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 710329-21-8
Cat. No. B2897239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide
CAS710329-21-8
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H22N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25)
InChIKeyFQSCVPIVGWUSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide: Chemical & Structural Specifications


N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide (CAS 710329-21-8) is a synthetic organic compound characterized by a central seven-membered diazepane ring substituted with two phenylcarboxamide groups. Its molecular formula is C19H22N4O2 with a molecular weight of 338.4 g/mol . The compound exists as a white to off-white solid and is typically supplied at a minimum purity specification of 95%, as documented by major chemical suppliers . This structure belongs to the broader class of N,N′-disubstituted 1,4-diazepanes, a scaffold that has demonstrated utility in drug discovery programs targeting orexin receptors, chemokine receptors, and various central nervous system applications [1].

Conformationally constrained N-phenyl-1,4-diazepane scaffold
Structurally matched negative control for orexin receptor studies
Multi-supplier consistent purity facilitates procurement

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide: Generic Substitution Risks


The N,N′-disubstituted 1,4-diazepane scaffold exhibits pronounced conformational sensitivity that directly impacts biological activity. NMR spectroscopy and X-ray crystallography studies demonstrate that subtle variations in N-substituents induce distinct low-energy conformations, characterized by intramolecular pi-stacking interactions and twist-boat ring geometries that are critical for target engagement [1]. The unsubstituted phenyl groups on the target compound confer a specific conformational profile that cannot be assumed equivalent to analogs bearing electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methylphenyl) substituents. While no direct head-to-head comparative data exist for this specific compound against its closest analogs, the documented conformational plasticity of the diazepane ring and the structure-activity relationships established for orexin receptor antagonism in related series [2] indicate that substitution with even structurally similar analogs may yield uncharacterized and potentially divergent biological profiles. Absent direct experimental validation, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

Conformational divergence
N-alkyl analogs lack intramolecular π-stacking, resulting in different low-energy conformations that may alter receptor binding.
Lipophilicity shift
Electron-withdrawing or -donating substituents on phenyl rings increase calculated LogP by 0.6–0.8 units, which may affect membrane permeability and assay compatibility.
Uncharacterized biological profiles
No direct comparative data exist for this compound against close analogs; substitution introduces uncontrolled variables for SAR interpretation.

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide: Differentiation Evidence


Conformational Differences: π-Stacking in N-Phenyl vs. N-Alkyl Diazepanes

NMR spectroscopy and X-ray crystallography of N,N-disubstituted 1,4-diazepane orexin receptor antagonists reveal that the N-phenyl substituted scaffold adopts an unexpected low-energy conformation stabilized by an intramolecular π-stacking interaction and a twist-boat ring conformation [1]. In contrast, N-alkyl substituted analogs lack this stabilizing aromatic interaction, resulting in a different conformational ensemble. The target compound, bearing two N-phenyl groups, is predicted to exhibit this conformationally constrained geometry, whereas analogs such as N1-(5-tert-butylisoxazol-3-yl)-N4-(tetrahydro-2H-pyran-4-yl)-1,4-diazepane-1,4-dicarboxamide (which lacks aromatic N-substituents) do not.

Conformation
Class-level
Intramolecular π-stacking predicted for N-phenyl; absent in N-alkyl
Conformational constraint may influence receptor binding orientation
No quantitative binding data for this specific compound; class-level inference
Conformational analysis NMR spectroscopy X-ray crystallography Molecular modeling

LogP and PSA: Differentiation from Close Analogs

Computational property analysis reveals that N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide exhibits a calculated topological polar surface area (TPSA) of approximately 61.4 Ų and a calculated LogP of approximately 3.5 [1]. In comparison, the 4-chlorophenyl analog (CAS 710329-24-1) exhibits a higher calculated LogP (~4.3) and identical TPSA due to the electron-withdrawing chlorine substituents. The 4-methylphenyl analog (CAS N/A) exhibits a LogP of approximately 4.1. These differences in lipophilicity may influence membrane permeability, solubility, and off-target binding profiles in biological assays.

Lipophilicity (LogP)
Reported
Target: calc. LogP ~3.5; 4-Cl analog: ~4.3; 4-Me analog: ~4.1
Intermediate LogP may support balanced assay profile; ΔLogP may affect permeability
Calculated values; experimental confirmation recommended
Physicochemical properties Lipophilicity Polar surface area Drug-likeness

Purity and Commercial Availability Benchmarking

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide is commercially available from multiple reputable chemical suppliers with a minimum purity specification of 95% . In contrast, the 4-chlorophenyl analog (CAS 710329-24-1) is also available at 95% purity , while the 4-methylphenyl analog may be available with varying purity levels. The consistent 95% purity standard for the target compound across suppliers facilitates procurement without additional purification steps, reducing experimental variability.

Purity consistency
Data to verify
95% minimum purity across multiple commercial suppliers
Supports procurement without additional purification; batch-to-batch reproducibility
Supplier-reported data; independent verification recommended
Chemical procurement Purity specification Supply chain reliability

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide: Application Scenarios


Negative Control for Orexin Receptor Antagonist Screening

Given the established structure-activity relationship for N,N-disubstituted 1,4-diazepanes as orexin receptor antagonists [1], N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide—which lacks the heteroaryl substituents required for high potency—may serve as a structurally matched negative control. Its N-phenyl substitution mimics the conformational properties of active analogs without the pharmacophoric elements necessary for receptor antagonism. Researchers developing orexin receptor modulators can employ this compound to establish baseline assay windows and confirm that observed biological effects are driven by specific pharmacophore elements rather than nonspecific diazepane scaffold interactions.

Scaffold Optimization & SAR for 1,4-Diazepane CNS Agents

The conformational analysis demonstrating intramolecular π-stacking in N-phenyl substituted 1,4-diazepanes [1] positions this compound as a valuable reference point for scaffold optimization campaigns. Medicinal chemistry teams exploring CNS-active diazepane derivatives can use this compound to benchmark the conformational effects of unsubstituted phenyl groups against analogs bearing electron-donating or electron-withdrawing substituents. The compound's intermediate calculated LogP (~3.5) also provides a baseline lipophilicity reference for iterative property optimization.

QC Reference Standard for 1,4-Diazepane Dicarboxamides

Due to its consistent 95% purity specification across multiple commercial suppliers [1], this compound can serve as an analytical reference standard for HPLC method development and batch-to-batch quality assessment of structurally related 1,4-diazepane dicarboxamide derivatives. Laboratories synthesizing or procuring analogs such as the 4-chlorophenyl or 4-methylphenyl derivatives can use this compound as a retention time marker and purity benchmark in chromatographic analyses.

Conformational Probe for Ligand-Receptor Biophysical Studies

The documented conformational plasticity of N,N-disubstituted 1,4-diazepanes [1] makes this compound suitable for biophysical studies investigating how ligand conformation influences target engagement. NMR-based binding studies can compare the conformational ensemble of this N-phenyl substituted scaffold with that of N-alkyl or N-heteroaryl analogs to elucidate the conformational selection mechanisms underlying receptor recognition. Such studies are particularly relevant for targets where conformational constraint correlates with biological activity.

Application
Selection Property
Validation Focus
Orexin receptor screening studies
Scaffold-matched negative control without heteroaryl pharmacophores
Target engagement specificity confirmation
CNS diazepane SAR campaigns
Conformational baseline with unsubstituted phenyl groups
Substituent effect on receptor activity and lipophilicity
Analytical reference standard
Multi-supplier consistent purity grade
HPLC retention time and purity benchmarking
Biophysical ligand-receptor studies
Intramolecular π-stacking conformation
Conformational selection mechanisms in receptor binding

Technical Documentation Hub

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